

# A Comparative Analysis of Mitapivat and Ivosidenib: Targeting Metabolic Pathways in Disease

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## Compound of Interest

Compound Name: *Mitapivat hemisulfate*

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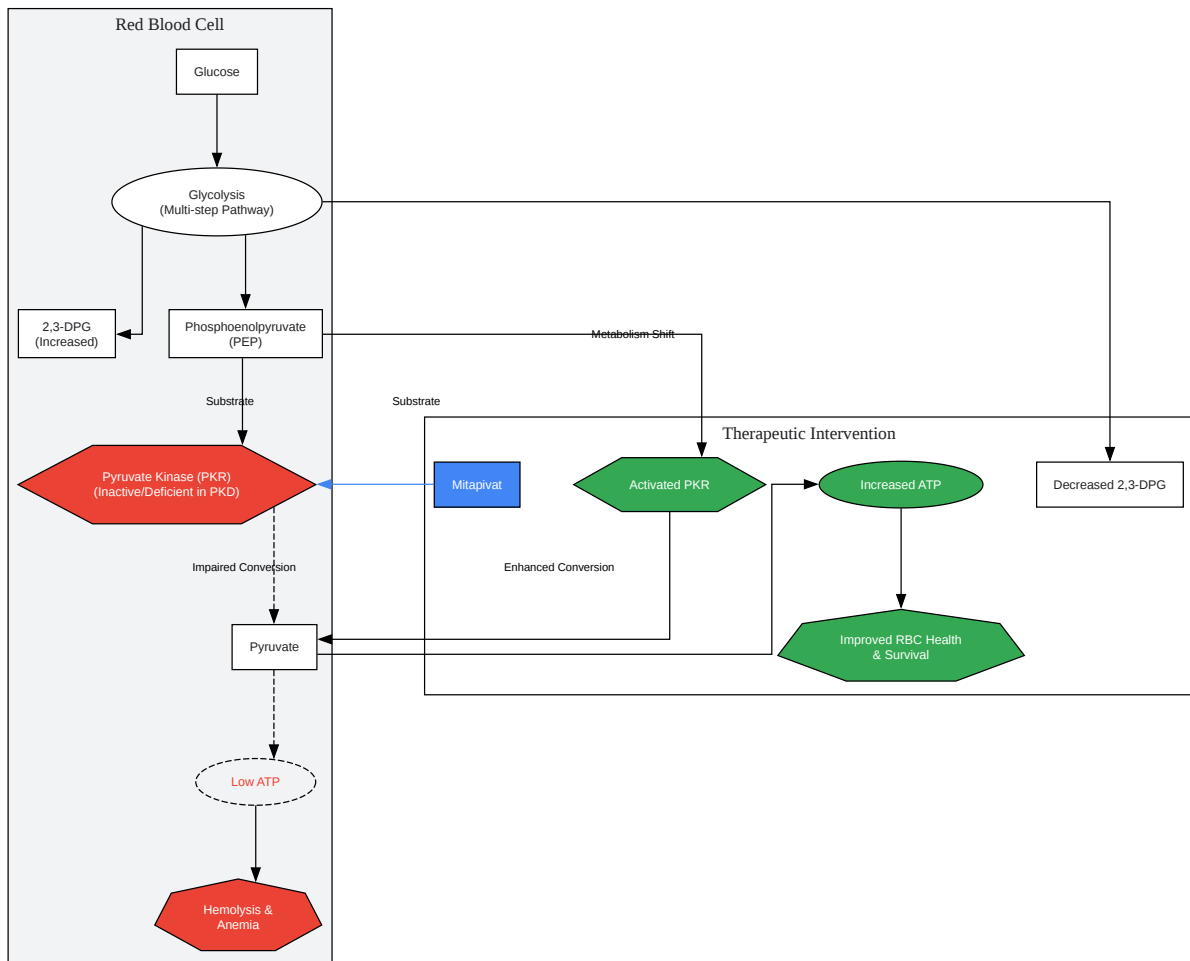
In the landscape of precision medicine, the strategic targeting of metabolic pathways has emerged as a powerful therapeutic approach. Two notable drugs, mitapivat and ivosidenib, exemplify this strategy, despite acting on distinct metabolic enzymes and treating fundamentally different diseases. Mitapivat is a first-in-class activator of the pyruvate kinase (PK) enzyme, developed to treat hemolytic anemias, while ivosidenib is an inhibitor of a mutated isocitrate dehydrogenase 1 (IDH1) enzyme, primarily used in oncology. This guide provides a detailed comparative analysis for researchers, scientists, and drug development professionals, presenting their mechanisms of action, clinical efficacy, and the experimental protocols that underpin their approval and investigation.

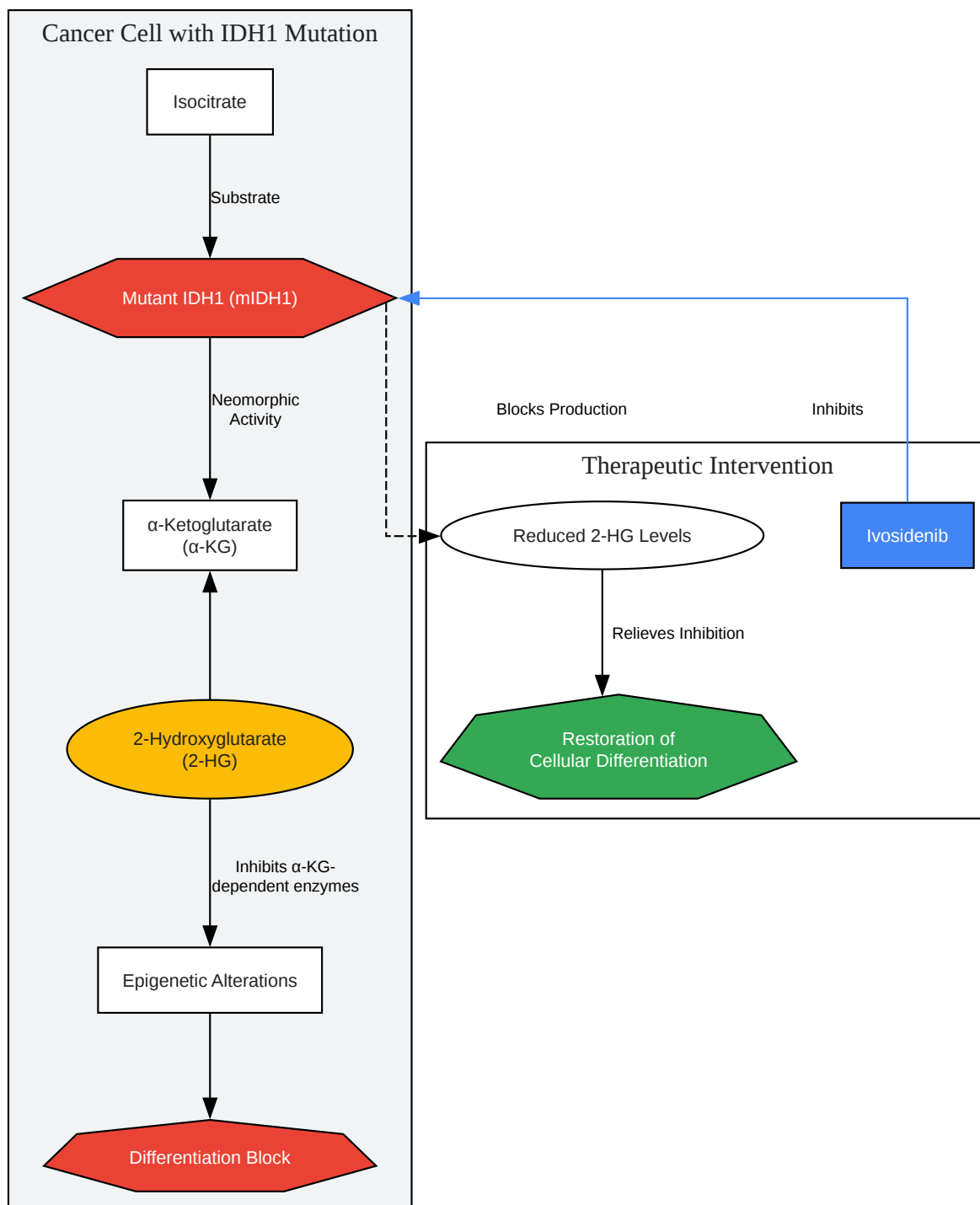
## Mechanism of Action: Activating Glycolysis vs. Inhibiting Oncometabolism

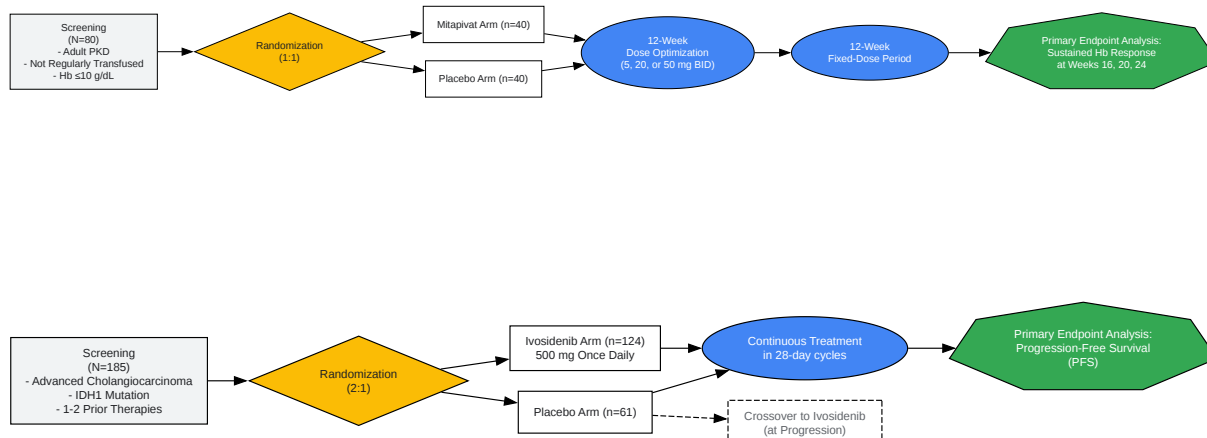
The therapeutic targets of mitapivat and ivosidenib lie in different critical junctures of cellular metabolism.

Mitapivat is an allosteric activator of the pyruvate kinase enzyme, specifically the red blood cell isoform (PKR). In healthy red blood cells (RBCs), PKR is a crucial enzyme in the glycolytic pathway, catalyzing the final step to produce pyruvate and adenosine triphosphate (ATP).<sup>[1]</sup> ATP is vital for maintaining RBC integrity and function.<sup>[2]</sup> In genetic disorders like Pyruvate Kinase Deficiency (PKD), mutations in the PKLR gene lead to a dysfunctional PKR enzyme,

causing decreased ATP production, a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG), and ultimately, premature RBC destruction (hemolysis).[3] Mitapivat binds to the PKR enzyme at a site distinct from its natural activator, stabilizing the active tetrameric form and enhancing its enzymatic activity. This action increases ATP levels and decreases 2,3-DPG levels, improving RBC health and lifespan and thereby reducing anemia and the need for transfusions.[4]







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